4-Methyl-7-(2-nitrophenoxy)chromen-2-one
Overview
Description
4-Methyl-7-(2-nitrophenoxy)chromen-2-one is a fluorescent coumarin derivative. It is known for its unique photophysical properties, including excitation and emission maxima at 323 nm and 445 nm, respectively . This compound is used extensively in various scientific research fields due to its fluorescence characteristics.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-7-(2-nitrophenoxy)chromen-2-one It is identified as afluorescent coumarin derivative , which suggests that it may interact with biological targets that have an affinity for coumarin compounds.
Mode of Action
As a fluorescent coumarin derivative, it likely interacts with its targets by binding to them and emitting fluorescence . This property is often used in biological research to track the distribution and interaction of the compound within a biological system.
Result of Action
As a fluorescent compound, it is likely used as a probe in biophysical research to study the behavior of biological molecules .
Preparation Methods
The synthesis of 4-Methyl-7-(2-nitrophenoxy)chromen-2-one typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of acid catalysts to form coumarin derivatives . The reaction conditions often require elevated temperatures and prolonged reaction times. Industrial production methods may involve optimizing these conditions to improve yield and reduce waste.
Chemical Reactions Analysis
4-Methyl-7-(2-nitrophenoxy)chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives.
Scientific Research Applications
4-Methyl-7-(2-nitrophenoxy)chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays.
Biology: The compound is employed in fluorescence microscopy to study cellular structures and functions.
Industry: The compound is used in the development of fluorescent dyes and sensors.
Comparison with Similar Compounds
4-Methyl-7-(2-nitrophenoxy)chromen-2-one can be compared with other coumarin derivatives such as:
4-Methyl-7-(4-nitrophenoxy)chromen-2-one: Similar in structure but with a different position of the nitro group, affecting its photophysical properties.
4-Methyl-7-(2-nitrophenoxy)-2H-1-benzopyran-2-one: Another isomer with slight variations in its chemical structure.
These comparisons highlight the uniqueness of this compound in terms of its specific excitation and emission properties, making it particularly useful in fluorescence applications.
Properties
IUPAC Name |
4-methyl-7-(2-nitrophenoxy)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-10-8-16(18)22-15-9-11(6-7-12(10)15)21-14-5-3-2-4-13(14)17(19)20/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKBDRPQYHMALW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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